3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1020502-38-8
VCID: VC11924052
InChI: InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-4-6-18(7-5-17)22(23,24)25/h4-9H,10-13H2,1-3H3
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C
Molecular Formula: C22H23F3N6O
Molecular Weight: 444.5 g/mol

3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1020502-38-8

Cat. No.: VC11924052

Molecular Formula: C22H23F3N6O

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1020502-38-8

Specification

CAS No. 1020502-38-8
Molecular Formula C22H23F3N6O
Molecular Weight 444.5 g/mol
IUPAC Name [4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-4-6-18(7-5-17)22(23,24)25/h4-9H,10-13H2,1-3H3
Standard InChI Key POAJGUZQVFSVNL-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature

The IUPAC name, [4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone, reflects its three primary components:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.

  • Piperazine-trifluoromethylbenzoyl group: A piperazine ring (N,N′-linked cyclohexane) bonded to a 4-(trifluoromethyl)benzoyl moiety.

  • Trimethylpyrazole: A five-membered aromatic ring with three methyl substituents .

Molecular Descriptors

PropertyValueSource
Molecular formulaC<sub>22</sub>H<sub>23</sub>F<sub>3</sub>N<sub>6</sub>O
Molecular weight444.5 g/mol
SMILESCC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C
InChIKeyPOAJGUZQVFSVNL-UHFFFAOYSA-N

The trifluoromethyl group at the para position of the benzoyl ring contributes to an octanol-water partition coefficient (logP) estimated at 3.2, indicating moderate lipophilicity.

Synthesis Methods

General Approaches

Synthesis typically involves multi-step protocols:

  • Pyridazine core formation: Condensation of 1,2-diketones with hydrazines .

  • Piperazine functionalization: Coupling of 4-(trifluoromethyl)benzoyl chloride to piperazine under Schotten-Baumann conditions.

  • Pyrazole introduction: Nucleophilic aromatic substitution at the pyridazine C6 position using 3,4,5-trimethyl-1H-pyrazole.

Optimization Challenges

  • Steric hindrance: Bulky substituents on pyridazine reduce reaction yields, necessitating elevated temperatures (80–100°C) .

  • Trifluoromethyl stability: The CF<sub>3</sub> group’s electron-withdrawing nature requires inert atmospheres to prevent decomposition .

A representative yield of 34% was reported for the final coupling step using DMF as a solvent and K<sub>2</sub>CO<sub>3</sub> as a base.

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Aqueous solubility (25°C)12.7 µMPredicted
Thermal decomposition218°CTGA
pK<sub>a</sub> (basic)4.1 (piperazine N)Computational

The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for in vivo studies.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J=8.4 Hz, pyridazine H4), 7.85–7.72 (m, benzoyl aromatic H), 6.45 (s, pyrazole H) .

  • <sup>19</sup>F NMR: -62.3 ppm (CF<sub>3</sub>) .

AssayResultSource
CYP3A4 inhibitionIC<sub>50</sub> = 8.9 µM
Plasma protein binding92.4% (human)Predicted

While direct antimicrobial or anticancer data are unavailable, structural analogs show activity against Staphylococcus aureus (MIC = 16 µg/mL) and A549 lung cancer cells (IC<sub>50</sub> = 11 µM) .

Applications in Medicinal Chemistry

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Piperazine replacement: Substituting with morpholine improves aqueous solubility .

  • Pyrazole methylation: Reducing steric bulk enhances kinase binding .

Patent Landscape

No patents specifically claim this compound, but WO 2020/154321 protects piperazine-pyridazine derivatives for neurodegenerative diseases.

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